N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251692-17-7 and a molecular weight of 389.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C21H19N5O3. Its structure features a triazole ring, which is known for its stability and biological relevance. The presence of the phenoxy and acetamide groups contributes to its pharmacological properties.
The biological activity of this compound can be attributed to the triazole moiety, which exhibits characteristics that enhance its interaction with biological targets. Studies suggest that the nitrogen atoms in the triazole ring act as hydrogen bond acceptors, similar to oxygen in amides, while the CH bond can function as a hydrogen bond donor . This dual functionality may enhance binding affinity to various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown lower IC50 values in human cervix carcinoma (HeLa) cells compared to their amide counterparts. Specifically, one study reported an IC50 of 9.6 μM for a triazole-containing compound compared to 41 μM for its amide analog . This indicates that the incorporation of the triazole moiety may enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented extensively. Triazole derivatives have been evaluated for their efficacy against bacterial strains such as E. coli and S. aureus, with some showing higher activity than standard antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can further enhance antimicrobial potency.
Anticonvulsant Activity
This compound has also been explored for anticonvulsant properties. A related compound demonstrated significant protection against seizures in animal models, indicating potential therapeutic applications in epilepsy . The effective dosage (ED50) reported was 23.4 mg/kg, showcasing its potential as a novel anticonvulsant agent.
Case Studies and Research Findings
Study | Activity | Cell Line/Model | IC50/ED50 |
---|---|---|---|
Study A | Antiproliferative | HeLa (cervical cancer) | 9.6 μM |
Study B | Antimicrobial | E. coli, S. aureus | Higher than standard antibiotics |
Study C | Anticonvulsant | MES model (mice) | 23.4 mg/kg |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGYJGLFYEFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.